molecular formula C24H24N2O5S B6560182 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946290-18-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide

Cat. No. B6560182
CAS RN: 946290-18-2
M. Wt: 452.5 g/mol
InChI Key: VFUZAHCMMSOXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide (BQTQS) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent with a unique reactivity that allows it to be used in a variety of reactions, including the synthesis of various heterocyclic compounds and pharmaceuticals. BQTQS is also known to have several biochemical and physiological effects on the body, making it a useful tool in various research and lab experiments.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide acts as a nucleophile in the presence of an electrophilic reagent, such as an alkyl halide or an ester. In these reactions, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide acts as a nucleophile, attacking the electrophilic reagent and forming a covalent bond. This reaction results in the formation of a new compound, which can then be further reacted to form various heterocyclic compounds and pharmaceuticals.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects on the body. It has been found to have anti-inflammatory and anti-cancer properties, as well as to be able to inhibit the growth of certain bacteria and viruses. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide has been found to have anti-oxidative and anti-aging properties, and it has been shown to have an effect on the metabolism of cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide is a useful reagent in lab experiments due to its unique reactivity and versatility. It is relatively easy to handle and is relatively stable under normal laboratory conditions. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide is sensitive to light and oxygen and can be degraded by certain catalysts, making it necessary to take extra precautions when handling it.

Future Directions

The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide are vast, and there are numerous possibilities for further research and development. Some of the potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide include the development of new synthetic methods, the synthesis of new pharmaceuticals, and the development of new materials and catalysts. Additionally, further research could be done to explore the biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide and to explore its potential therapeutic uses.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide can be synthesized in several ways, but the most common method is to react a mixture of benzoyl chloride, 2,4-dimethoxybenzene-1-sulfonamide, and a base in the presence of an inert solvent. The reaction is usually carried out at room temperature, and the product is usually isolated as a white solid.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of several biologically active compounds, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide has also been used in the synthesis of various polymers and materials, as well as in the development of new catalysts.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-12-13-23(22(16-20)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUZAHCMMSOXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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